Propagation Rate Constant (kp): MAA Outpaces Methyl α-Butyryloxyacrylate (MBA) by >2× at 50 °C
In a direct kinetic study of captodative-substituted methyl α-(acyloxy)acrylates, the propagation rate constant (kp) of MAA was measured as 255 L/mol·s, compared to only 114 L/mol·s for the butyryloxy analog (MBA) under identical AIBN-initiated conditions at 50 °C. [1] This kp advantage persisted at every temperature tested (30–60 °C), with MAA's overall polymerization activation energy (Ea = 16.0 kcal/mol) remaining lower than MBA's (Ea = 17.4 kcal/mol) despite MAA's higher propagation and termination activation energies. [2]
| Evidence Dimension | Radical propagation rate constant (kp) at 50 °C |
|---|---|
| Target Compound Data | kp = 255 L/mol·s (MAA, methyl α-acetoxyacrylate) |
| Comparator Or Baseline | kp = 114 L/mol·s (MBA, methyl α-butyryloxyacrylate) |
| Quantified Difference | MAA kp is 2.24× higher than MBA kp |
| Conditions | AIBN initiator, bulk polymerization, temperature range 30–60 °C; kp determined via ESR spectroscopy of propagating radical concentration |
Why This Matters
A higher propagation rate constant directly translates to faster polymerization cycles and higher productivity in bulk or solution processes, making MAA the kinetically preferred α-acyloxyacrylate for time-sensitive industrial polymerizations.
- [1] Tanaka, H.; Yoshida, S. Kinetic Study of Radical Homopolymerization of Captodative Substituted Methyl α-(Acyloxy)acrylates. Macromolecules 1995, 28 (24), 8117–8121. View Source
- [2] Tanaka, H.; Yoshida, S. Conversion-Dependent Molecular Weight of the Polymer in Free Radical Polymerization of Captodative Substituted (Acyloxy)acrylates. Macromolecules 1997, 30 (14), 4166–4171. View Source
